
2-(2-Isopropylthiazol-5-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Isopropylthiazol-5-yl)ethanol is a chemical compound that belongs to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound features an isopropyl group attached to the thiazole ring, which is further connected to an ethanol moiety. Thiazole derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Isopropylthiazol-5-yl)ethanol typically involves the reaction of 2-bromo-1-(2-isopropylthiazol-5-yl)ethanone with a suitable reducing agent. One common method is the reduction of the ketone group using sodium borohydride (NaBH4) in an ethanol solvent. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired alcohol .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One such method could be the catalytic hydrogenation of the corresponding ketone using a palladium on carbon (Pd/C) catalyst under hydrogen gas. This method allows for efficient and selective reduction of the ketone group to the alcohol .
化学反応の分析
Types of Reactions
2-(2-Isopropylthiazol-5-yl)ethanol can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed
Oxidation: 2-(2-Isopropylthiazol-5-yl)ethanone or 2-(2-Isopropylthiazol-5-yl)acetic acid.
Reduction: 2-(2-Isopropylthiazol-5-yl)ethane.
Substitution: 2-(2-Isopropylthiazol-5-yl)ethyl chloride.
科学的研究の応用
2-(2-Isopropylthiazol-5-yl)ethanol has several applications in scientific research:
作用機序
The mechanism of action of 2-(2-Isopropylthiazol-5-yl)ethanol is primarily related to its interaction with biological targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects. The ethanol moiety can enhance the compound’s solubility and facilitate its transport across cell membranes .
類似化合物との比較
Similar Compounds
2-(2-Isopropylthiazol-5-yl)methanamine: Similar structure but with an amine group instead of an alcohol.
2-(2-Isopropylthiazol-5-yl)acetic acid: Similar structure but with a carboxylic acid group instead of an alcohol.
2-(2-Isopropylthiazol-5-yl)ethyl chloride: Similar structure but with a chloride group instead of an alcohol.
Uniqueness
2-(2-Isopropylthiazol-5-yl)ethanol is unique due to the presence of both the thiazole ring and the ethanol moiety, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
特性
分子式 |
C8H13NOS |
|---|---|
分子量 |
171.26 g/mol |
IUPAC名 |
2-(2-propan-2-yl-1,3-thiazol-5-yl)ethanol |
InChI |
InChI=1S/C8H13NOS/c1-6(2)8-9-5-7(11-8)3-4-10/h5-6,10H,3-4H2,1-2H3 |
InChIキー |
RGHWRSCNJCLWFT-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=NC=C(S1)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


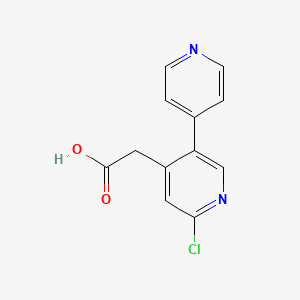
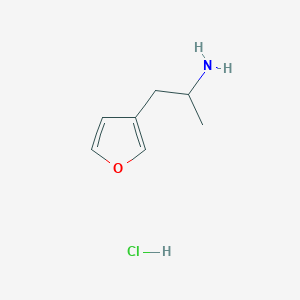

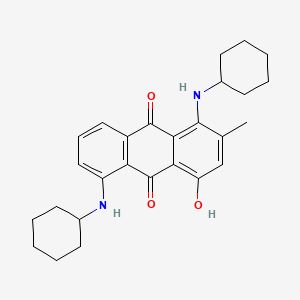
![Diethyl 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3,5-dicarboxylate](/img/structure/B13140103.png)
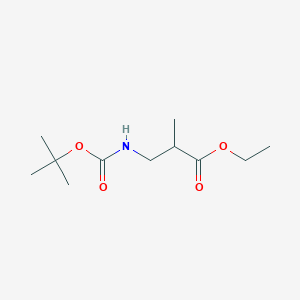
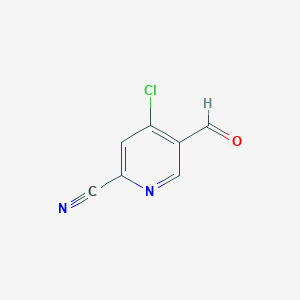

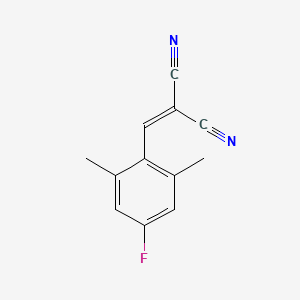
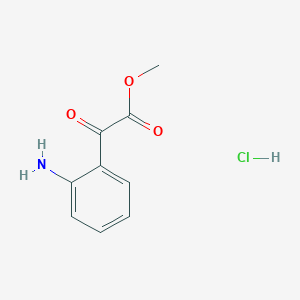
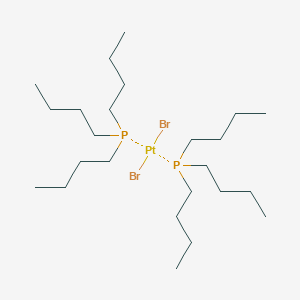

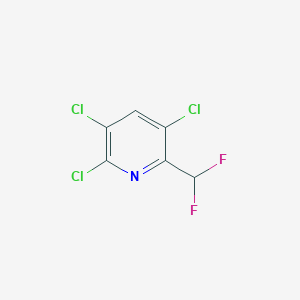
![7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine, 5-[2-(9H-fluoren-2-yl)propyl]-](/img/structure/B13140152.png)
